molecular formula C12H19NS B13069550 4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13069550
M. Wt: 209.35 g/mol
InChI Key: MGMWIPQBAJHNJE-UHFFFAOYSA-N
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Description

4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a thienopyridine derivative characterized by a bicyclic core consisting of a thiophene ring fused to a partially saturated pyridine ring. The pentan-2-yl substituent at the 4-position introduces a branched alkyl chain, influencing its lipophilicity and pharmacokinetic properties.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-pentan-2-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-3-4-9(2)12-10-6-8-14-11(10)5-7-13-12/h6,8-9,12-13H,3-5,7H2,1-2H3

InChI Key

MGMWIPQBAJHNJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1C2=C(CCN1)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno precursor with a pyridine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced thieno derivatives .

Scientific Research Applications

4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Thienopyridine Derivatives

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties
Compound Name Core Structure Substituent(s) Biological Activity Metabolic Pathway
4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine Thieno[3,2-c]pyridine 4-pentan-2-yl Inferred antiplatelet (ADP inhibition) Likely prodrug (requires activation)
Prasugrel Thieno[3,2-c]pyridine 2-acetoxy, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl) Potent P2Y12 inhibitor (FDA-approved) Hepatic activation to R-138727
Clopidogrel Thieno[3,2-c]pyridine 2-chlorophenyl, methyl carboxylate Prodrug; moderate P2Y12 inhibition CYP450-dependent activation
5-[(2-chlorophenyl)methyl] derivative Thieno[3,2-c]pyridine 5-(2-chlorophenyl)methyl Metabolite (biological role unspecified) N/A
2-[4-(methylsulfanyl)phenyl] derivative Thieno[3,2-c]pyridine 5-{2-[4-(methylsulfanyl)phenyl]} No explicit activity reported Likely requires functionalization
Key Observations:

Substituent Diversity: The pentan-2-yl group in the target compound contrasts with the aromatic/heteroaromatic substituents in prasugrel (fluorophenyl, cyclopropane) and clopidogrel (chlorophenyl).

Prodrug Activation : Like prasugrel and clopidogrel, the target compound may act as a prodrug requiring hepatic conversion to an active metabolite. However, its specific activation pathway remains uncharacterized in the evidence .

Chirality : Prasugrel contains a chiral center but is used as a racemate due to rapid interconversion . If the pentan-2-yl group introduces chirality, stereochemical stability and enantioselective activity would require evaluation.

Key Observations:
  • However, analogous thienopyridines are typically synthesized via stepwise functionalization of the core structure, as seen in prasugrel’s synthesis .
  • The three-component reaction in highlights efficient methods for fused-ring systems, though applicability to alkyl-substituted thienopyridines like the target compound is uncertain.

Biological Activity

4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound belonging to the thieno[3,2-c]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action and therapeutic implications.

  • Molecular Formula : C₁₂H₁₉NS
  • Molecular Weight : 209.35 g/mol
  • CAS Number : 2138025-06-4

Research indicates that thieno[3,2-c]pyridine derivatives exhibit diverse biological activities primarily through their interaction with various cellular targets. These interactions often lead to significant effects on cellular pathways associated with cancer progression and other diseases.

  • Anticancer Activity :
    • A study identified that compounds in the thieno[3,2-c]pyridine class can inhibit cancer stem cells (CSCs) and reduce tumor growth in breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound demonstrated cytotoxic effects at nanomolar concentrations, indicating a strong potential for anticancer applications .
    • In vitro assays revealed that treatment with this compound resulted in increased apoptosis rates in cancer cells. Specifically, early and late apoptotic markers were significantly elevated after treatment .
  • Metabolic Impact :
    • The compound was shown to influence metabolic pathways crucial for cancer cell survival. Notably, it affected glycolysis and gluconeogenesis pathways, leading to altered energy metabolism in treated cells .

Case Studies

A series of case studies have detailed the efficacy of thieno[3,2-c]pyridine derivatives:

  • Study 1 : Investigated the effects of a related compound on breast cancer cells. The results indicated that treatment led to a marked decrease in cell viability over time, with maximal cytotoxicity observed at higher concentrations (25 µM) after 72 hours .
  • Study 2 : Focused on the mechanism of action via apoptosis induction. The study utilized Annexin V staining to quantify apoptotic cells post-treatment. Results showed a statistically significant increase in both early and late apoptosis in treated groups compared to controls .

Data Summary

StudyCompoundCell LineConcentration (µM)EffectKey Findings
1This compoundMDA-MB-2310.05 - 25CytotoxicitySignificant reduction in cell viability; increased apoptosis
2Related Thieno CompoundMCF-72Apoptosis InductionIncreased early and late apoptosis rates

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